molecular formula C12H14ClNO2 B14782400 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14782400
M. Wt: 239.70 g/mol
InChI Key: WKLWDSQICCQFGI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid: is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide to form different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. The presence of the chlorophenyl group is believed to enhance the compound’s ability to interact with specific biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The chlorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 5-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 5-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid

Comparison: Compared to its analogs, 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. For instance, the 3-chlorophenyl derivative may have different binding affinities and selectivities compared to the 4-chlorophenyl or 2-chlorophenyl derivatives, making it a distinct compound with specific applications.

Biological Activity

5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄ClNO₂
  • Molecular Weight : 239.70 g/mol
  • Functional Groups : Contains a chlorophenyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Schiff Base : Reaction of 3-chlorobenzaldehyde with methylamine.
  • Cyclization : The Schiff base is cyclized under acidic conditions to yield the pyrrolidine derivative.
  • Purification : Common methods include recrystallization and chromatography.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Interacts with specific enzymes, potentially altering metabolic pathways.

The biological activity of this compound is believed to involve:

  • Binding to Enzymes/Receptors : The chlorophenyl group enhances binding affinity, allowing the compound to modulate enzyme activity effectively.
  • Influence on Metabolic Pathways : By inhibiting or activating specific enzymes, the compound can alter metabolic processes, which may lead to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Research :
    • In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in cultured human cells, highlighting its potential for treating inflammatory conditions.
  • Enzyme Interaction Studies :
    • Research has shown that the compound effectively inhibits specific enzymes involved in metabolic pathways, thus providing insights into its mechanism of action and potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameUnique FeaturesPotential Applications
1-(4-Bromophenyl)-5-methylpyrrolidine-3-carboxylic acidBromine substituent may alter biological activityAntimicrobial research
4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acidDifferent chlorophenyl positioningAnti-inflammatory studies
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acidBenzyl group influences binding propertiesMedicinal chemistry

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c1-14-7-9(12(15)16)6-11(14)8-3-2-4-10(13)5-8/h2-5,9,11H,6-7H2,1H3,(H,15,16)

InChI Key

WKLWDSQICCQFGI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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